![molecular formula C13H10O3 B1599294 2-(2-hydroxyphenyl)benzoic Acid CAS No. 4445-30-1](/img/structure/B1599294.png)
2-(2-hydroxyphenyl)benzoic Acid
Overview
Description
2-(2-hydroxyphenyl)benzoic Acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid or HABA, is a compound used in various applications . It has a molecular weight of 242.23 and its linear formula is HOC6H4N=NC6H4CO2H .
Synthesis Analysis
The synthesis of 2-(2-hydroxyphenyl)benzoic Acid involves coupling reactions with aryl dibromides and 2-hydroxyphenyl benzimidazole . It can also be synthesized from t-cinnamic acid .Molecular Structure Analysis
The molecular structure of 2-(2-hydroxyphenyl)benzoic Acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The core of simple phenolic acid is a single aromatic ring .Chemical Reactions Analysis
2-(2-hydroxyphenyl)benzoic Acid reacts rapidly with boronic acid and emits strong fluorescence . It’s used in matrix-assisted laser desorption/ionization mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-hydroxyphenyl)benzoic Acid include a melting point of 204-208 °C and solubility in ethanol of 20 mg/mL . It’s a weak acid due to the presence of the aromatic ring .Scientific Research Applications
Structural and Vibrational Studies
- Muthu and Paulraj (2013) investigated the structures and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid (HPCBA) using experimental and theoretical methods. They studied its molecular structures, vibrational wavenumbers, infrared intensities, and Raman activities, providing insights into the physical properties of this compound (Muthu & Paulraj, 2013).
Applications in Molecular and Crystal Structures
- The study of molecular and crystal structures of matrices used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been facilitated by derivatives of benzoic acid, such as 2-(4-hydroxyphenylazo)benzoic acid. This work by Qian and Huang (2005) shows the significance of such compounds in advanced analytical techniques (Qian & Huang, 2005).
Role in Organic Synthesis
- Research by So and Heeschen (1997) on the mechanism of 2-phenylbenzoxazole formation from benzoic acid in polyphosphoric acid highlights the role of derivatives like 2-(2-hydroxyphenyl)benzoic acid in synthetic organic chemistry, especially in the formation of heterocyclic compounds (So & Heeschen, 1997).
Polymers and Materials Science
- Berard et al. (1994) explored the use of 2-(4′-Hydroxyphenylbenzoyl)benzoic acid in the synthesis of high molecular weight linear polymers. These polymers demonstrated significant thermooxidative stability and potential for advanced materials applications (Berard et al., 1994).
Complex Formation with Metal Ions
- Studies like those conducted by Pisano et al. (2013) on V(IV)O complex formation with tridentate ligands, including derivatives of benzoic acid like 2-hydroxyphenyl benzoic acid, reveal the compound's potential in coordination chemistry and metal ion interactions (Pisano et al., 2013).
Environmental and Biodegradation Studies
- Research by Catelani et al. (1973) on the metabolism of biphenyl in Pseudomonas putida, where 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid was identified as a metabolic product, indicates the environmental relevance of benzoic acid derivatives in biodegradation processes (Catelani et al., 1973).
Electrochemistry and Sensor Applications
- Mandić et al. (2004) studied the electrochemical reduction of azo bond in derivatives of benzoic acid, highlighting the significance of such compounds in the development of electrochemical sensors and analytical methodologies (Mandić et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-hydroxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDWHGJBVJGQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407758 | |
Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)benzoic Acid | |
CAS RN |
4445-30-1 | |
Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-2-biphenylcarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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